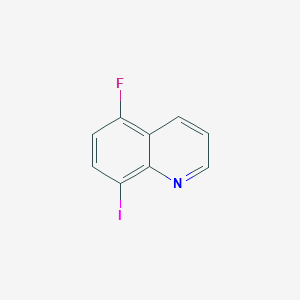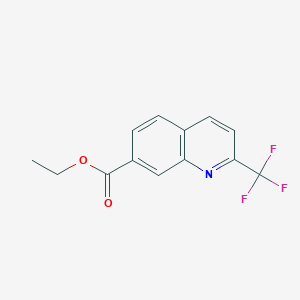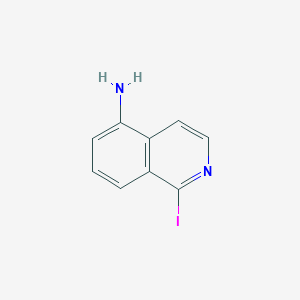![molecular formula C18H29NO B11847218 3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine CAS No. 922500-86-5](/img/structure/B11847218.png)
3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine is an organic compound characterized by its oxetane ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine typically involves multiple steps:
Formation of the tert-butylphenyl group: This can be achieved through the reaction of tert-butylbenzene with appropriate reagents to introduce the propyl group.
Oxetane ring formation: The oxetane ring can be synthesized via cyclization reactions involving suitable precursors.
Introduction of the amine group:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring and tert-butylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenyl)propanal
- 3-(4-tert-Butylphenyl)propanoic acid
- 4-tert-Butylphenethyl alcohol
- 4-(4-tert-Butylphenyl)butanoic acid
Uniqueness
3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine is unique due to its oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
922500-86-5 |
|---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-[3-(4-tert-butylphenyl)propyl]-N,N-dimethyloxetan-3-amine |
InChI |
InChI=1S/C18H29NO/c1-17(2,3)16-10-8-15(9-11-16)7-6-12-18(19(4)5)13-20-14-18/h8-11H,6-7,12-14H2,1-5H3 |
InChI Key |
CGENYLOMMXXQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC2(COC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)




![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)
![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)

![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)



